N-(4-ethylphenyl)-2-[1-(4-methylphenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide
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Overview
Description
2-[3-ALLYL-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazolidinyl ring, an allyl group, and phenyl groups with different substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-ALLYL-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidinyl ring, introduction of the allyl group, and attachment of the phenyl groups. Common reagents used in these reactions include allyl bromide, 4-methylphenyl isocyanate, and 4-ethylphenylamine. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-ALLYL-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl group in the imidazolidinyl ring can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating or cooling to control the reaction rate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
2-[3-ALLYL-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-ALLYL-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ALLYL-5-{[(4-METHYLPHENYL)SULFANYL]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(3-CHLORO-2-METHYLPHENYL)ACETAMIDE
- 4-Allyl-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 2-[3-ALLYL-1-(4-METHYLPHENYL)-5-OXO-2-THIOXO-4-IMIDAZOLIDINYL]-N~1~-(4-ETHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C23H25N3O2S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[1-(4-methylphenyl)-5-oxo-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C23H25N3O2S/c1-4-14-25-20(15-21(27)24-18-10-8-17(5-2)9-11-18)22(28)26(23(25)29)19-12-6-16(3)7-13-19/h4,6-13,20H,1,5,14-15H2,2-3H3,(H,24,27) |
InChI Key |
AHGYQRTYOREWQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC=C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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